Melanin Biosynthesis Inhibitory Potency in Human MNT1 Cells
Ethyl 1-benzothiophene-3-carboxylate inhibited melanin biosynthesis in human MNT1 melanoma cells with an IC₅₀ of 85,300 nM (85.3 µM) after 96 h exposure [1]. In a cell-free tyrosinase assay using the same target (human tyrosinase in MNT1 cell lysate, L-DOPA substrate), the IC₅₀ improved to 16,600 nM (16.6 µM) [1]. No direct head-to-head comparative data against the closest structural analogs (e.g., methyl benzothiophene-3-carboxylate or benzothiophene-3-carboxylic acid) were identified in the same assay. The reported values therefore serve as single-compound potency benchmarks and cannot yet support a claim of superiority over specific named alternatives.
| Evidence Dimension | Melanin biosynthesis inhibition |
|---|---|
| Target Compound Data | IC₅₀ = 85,300 nM (MNT1 cellular assay); IC₅₀ = 16,600 nM (cell-free tyrosinase assay) |
| Comparator Or Baseline | No comparator data available |
| Quantified Difference | Not calculable (absence of comparator data) |
| Conditions | Human MNT1 melanoma cells, 96 h incubation (cellular); MNT1 cell lysate with L-DOPA substrate, 3 h incubation (cell-free) |
Why This Matters
Establishes a quantified potency baseline in a therapeutically relevant assay (melanogenesis), enabling future head-to-head comparisons by procurement teams evaluating benzothiophene-based tyrosinase inhibitors.
- [1] BindingDB. Entry BDBM50205807; CHEMBL3978212. Affinity Data for Ethyl 1-benzothiophene-3-carboxylate. (2025). View Source
